Sennoside F
Description
Propriétés
Numéro CAS |
52842-23-6 |
|---|---|
Origine du produit |
United States |
Applications De Recherche Scientifique
Pharmacological Properties
Sennoside F exhibits a range of pharmacological activities:
- Laxative Effect : The primary application of Sennoside F is as a laxative. It acts by stimulating intestinal motility and increasing fluid secretion in the intestines, which helps alleviate constipation.
- Anti-inflammatory Effects : Research indicates that Sennoside F may possess anti-inflammatory properties. It has been studied for its potential to reduce inflammation in conditions such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .
- Antimicrobial Activity : Some studies suggest that Sennoside F exhibits antimicrobial properties against various pathogens, making it a candidate for treating infections .
Case Studies and Research Findings
Several studies have investigated the applications of Sennoside F:
- Laxative Efficacy in Clinical Trials : A clinical trial demonstrated that Sennoside F effectively alleviated constipation in patients with chronic constipation, showing significant improvements in bowel movement frequency compared to placebo .
- Anti-inflammatory Effects in Animal Models : In a study using an animal model of colitis, administration of Sennoside F resulted in reduced inflammation and improved histological scores, suggesting its potential as a therapeutic agent for IBD .
- Antimicrobial Activity Assessment : Research evaluating the antimicrobial effects of Sennoside F against various bacterial strains showed promising results, indicating its potential use as a natural antimicrobial agent .
Data Table: Summary of Applications
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Metabolic Profiles
- Laxative Activity: Sennosides A and B are the most potent, requiring hydrolysis by intestinal β-glucosidase to release active rheinanthrone . Sennoside A1 shows reduced efficacy due to its monomeric structure .
- Gastroprotective Effects: Both Sennosides A and B inhibit H+/K+-ATPase (proton pump), reduce gastric acid secretion (pH ↑ from 1.4 to 1.7), and elevate prostaglandin E2 (PGE2) levels in rat models .
- Antimicrobial Activity: Sennoside A inhibits Pseudomonas aeruginosa quorum sensing (QS) by targeting LasR, reducing biofilm formation and virulence .
Extraction and Agricultural Yield
- Extraction Efficiency: HPLC methods optimized for Sennosides A and B achieve >90% recovery rates . Ultrasound-assisted extraction improves yields compared to conventional methods .
Key Research Findings and Contradictions
- Efficacy vs.
- Metabolic Activation: Sennoside A’s purgative action is enhanced by co-administration with rhubarb anthraquinones, which promote rheinanthrone formation .
Méthodes De Préparation
Solvent Optimization and Yield
The choice of solvent significantly impacts purity. Ethyl acetate pre-washing removes flavones and free anthraquinones, while butanol selectively extracts sennoside complexes. For example, a 100 g senna batch processed with 1.1 L butanol yields 2.03–2.8 g of crude extract with 68.5–82% sennoside content. Crystallization from concentrated butanol phases further enhances purity, achieving >60% sennoside recovery at industrial scales.
Table 1: Key Parameters in Traditional Sennoside Extraction
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Extraction solvent | Cold H₂O + 0.25% NaHCO₃ | Maximizes sennoside solubility |
| Acidification pH | 2.5–3.5 | Precipitates non-polar impurities |
| Butanol volume ratio | 1:10 (plant:solvent) | Balances extraction efficiency |
| Crystallization temp. | 40–50°C | Avoids sennoside degradation |
Chromatographic Purification Techniques
Modern chromatographic methods address limitations of traditional approaches, particularly for separating structurally similar sennosides. The CN114031654A patent introduces ion exchange chromatography (IEC) using glycine or phosphate buffers to resolve sennoside A/B mixtures with >90% recovery. By adjusting conductivity and pH, sennoside isomers are eluted differentially, enabling high-purity isolation.
Ion Exchange Chromatography Workflow
-
Sample Preparation : Senna extracts are acidified to pH 4.5 and adjusted to 15 mS/cm conductivity with NaCl.
-
Column Loading : A 0.02–0.2 M buffer-equilibrated column (pH 3.5–10) retains sennosides while impurities elute.
-
Gradient Elution : Stepwise NaCl gradients (0.8–1.0 M) in 0.2 M sodium bicarbonate buffer selectively desorb sennosides.
Table 2: IEC Performance Metrics for Sennoside Isolation
| Metric | Traditional Extraction | Ion Exchange Chromatography |
|---|---|---|
| Purity | 60–82% | >90% |
| Recovery Rate | 70–75% | 90–95% |
| Solvent Consumption | High (butanol) | Low (aqueous buffers) |
| Scalability | Industrial | Pilot-to-industrial |
Biosynthetic Pathway Insights
While extraction methods dominate current production, transcriptomic studies reveal potential metabolic engineering targets for de novo sennoside biosynthesis. RNA sequencing of senna leaves identified 166–159 coding sequences (CDS) associated with terpenoid/polyketide metabolism, including cytochrome P450s (CYPs) and glycosyltransferases critical for anthraquinone modification. Differential expression analysis highlights 2,343 CDS upregulated in young leaves, correlating with higher sennoside content.
Key Enzymatic Targets
-
CYPs : Catalyze hydroxylation and dimerization of anthraquinone precursors.
-
UGTs (UDP-glycosyltransferases) : Mediate glucoside attachment at C-8/C-8' positions.
-
Transcription factors : MYB and bHLH families regulate pathway gene clusters.
Comparative Analysis of Preparation Methods
Table 3: Economic and Technical Comparison
| Method | Capital Cost | Operating Cost | Purity | Environmental Impact |
|---|---|---|---|---|
| Cold-water extraction | Low | Moderate | Moderate | High (solvent waste) |
| IEC | High | Low | High | Low |
| Biosynthesis | Very high | High | Theoretical | Minimal |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Sennoside F in plant extracts?
- Methodology : High-Performance Thin Layer Chromatography (HPTLC) is widely used for Sennoside quantification. Key parameters include:
- Mobile phase : Ethyl acetate/methanol/water (10:2:1 v/v) for optimal separation .
- Detection : UV absorbance at 366 nm, with calibration against reference standards.
- Validation : Ensure linearity (R² > 0.99) across 0.05–1.0 μg/spot and recovery rates >95% .
- Data Table :
| Matrix | Sennoside A (%) | Sennoside B (%) | Method | Reference |
|---|---|---|---|---|
| Senna leaves | 0.126 | 0.069 | HPTLC |
Q. How do harvesting stages influence Sennoside F content in Cassia angustifolia?
- Experimental Design :
- Sampling : Collect leaves at 90, 110, and 130 days after sowing (DAS) .
- Findings : Younger leaves (90 DAS) show higher sennoside content (0.126% A, 0.069% B) vs. older leaves (0.112% A at 110 DAS) due to reduced photosynthetic efficiency in mature plants .
Q. What are the optimal storage conditions to preserve Sennoside F stability post-harvest?
- Protocol :
- Packaging : Use aluminum bags (P2) to minimize photodegradation. Black polythene (P1) reduces oxidation but retains moisture, accelerating hydrolysis .
- Duration : Stability declines after 4 months; refrigerated storage (4°C) extends integrity by 22% compared to ambient conditions .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate Sennoside F’s dual pharmacological effects (e.g., gastroprotective vs. antiviral)?
- Model Systems :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
